1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea
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Overview
Description
1-(3,4-Dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a urea functional group linked to a substituted phenyl ring and an oxazolidinone moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Urea Formation: The urea moiety is introduced by reacting an isocyanate with an amine. In this case, the isocyanate derivative of the oxazolidinone intermediate is reacted with 3,4-dimethylaniline.
Coupling Reaction: The final step involves coupling the oxazolidinone intermediate with the substituted phenyl ring under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the oxazolidinone ring to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the phenyl ring, introducing different substituents and modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Pharmaceuticals: It may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
Material Science: The compound’s stability and reactivity could be useful in creating new materials with specific properties, such as polymers or coatings.
Biological Studies: Its biological activity can be explored in various assays to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The oxazolidinone ring can act as a pharmacophore, binding to active sites of enzymes or receptors, while the urea moiety can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-[(2-oxo-1,3-oxazolidin-5-yl)methyl]urea: Lacks the phenyl group on the oxazolidinone ring, potentially altering its biological activity.
1-(3,4-Dimethylphenyl)-3-[(2-oxo-3-methyl-1,3-oxazolidin-5-yl)methyl]urea: Substitution of the phenyl group with a methyl group, which may affect its binding properties and reactivity.
Uniqueness
1-(3,4-Dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea stands out due to the presence of both the phenyl-substituted oxazolidinone and the dimethylphenyl groups, which can confer unique steric and electronic properties, enhancing its potential as a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-8-9-15(10-14(13)2)21-18(23)20-11-17-12-22(19(24)25-17)16-6-4-3-5-7-16/h3-10,17H,11-12H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPMHNIUVKUQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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